molecular formula C9H11Cl2NO B13586557 1-Amino-3-(2,4-dichlorophenyl)propan-2-ol

1-Amino-3-(2,4-dichlorophenyl)propan-2-ol

Cat. No.: B13586557
M. Wt: 220.09 g/mol
InChI Key: HSNXWSRFIHMEMJ-UHFFFAOYSA-N
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Description

1-Amino-3-(2,4-dichlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H11Cl2NO It is a chiral molecule that contains both an amino group and a hydroxyl group, making it an amino alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2,4-dichlorophenyl)propan-2-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride or hydrogenation over a palladium catalyst, to yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysis. Biocatalytic methods offer advantages such as high enantioselectivity and milder reaction conditions compared to traditional chemical synthesis . Enzymes such as carbonyl reductases can be employed to achieve the desired transformation with high efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2,4-dichlorophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, hydrogenation over palladium catalyst.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the amino alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Amino-3-(2,4-dichlorophenyl)propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(2,4-dichlorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-3-(2,4-dichlorophenyl)propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in enantioselective synthesis and studies.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

1-amino-3-(2,4-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c10-7-2-1-6(9(11)4-7)3-8(13)5-12/h1-2,4,8,13H,3,5,12H2

InChI Key

HSNXWSRFIHMEMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(CN)O

Origin of Product

United States

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